molecular formula C23H25O12+ B191776 Malvidin 3-galactoside CAS No. 30113-37-2

Malvidin 3-galactoside

Cat. No.: B191776
CAS No.: 30113-37-2
M. Wt: 493.4 g/mol
InChI Key: PXUQTDZNOHRWLI-UHFFFAOYSA-O
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Mechanism of Action

Target of Action

Malvidin 3-galactoside, also known as Malvidin-3-O-galactoside chloride, is an anthocyanin monomer that primarily targets hepatocellular carcinoma (HCC) cells . It has been shown to induce cell cycle arrest and apoptosis in these cells . Additionally, it inhibits the production and accumulation of reactive oxygen species (ROS) .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It also inhibits the production and accumulation of ROS . This compound has been shown to have anti-tumor function . It can also inhibit tumor necrosis factor-alpha (TNF-α) induced monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in a concentration-dependent manner at both protein and mRNA levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It induces cell cycle arrest and apoptosis in HCC cells, which are key processes in the regulation of cell growth and survival . It also inhibits the production and accumulation of ROS, which are involved in various cellular processes including cell signaling and homeostasis . Furthermore, it can reduce the degradation of IκBα and block the nuclear translocation of p65, indicating that its anti-inflammatory mechanism is mediated by the nuclear factor-kappa B (NF-κB) pathway .

Pharmacokinetics

It is known that the glycosylation of malvidin significantly reduces the anti-inflammatory activity of these derivatives compared to the aglycone form .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in HCC cells , inhibits the production and accumulation of ROS , and has anti-tumor function . It also has anti-inflammatory effects, as it can inhibit TNF-α induced MCP-1, ICAM-1, and VCAM-1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that the compound’s anti-inflammatory mechanism is mediated by the NF-κB pathway , which can be influenced by various environmental factors such as oxidative stress and inflammation.

Biochemical Analysis

Biochemical Properties

Malvidin 3-galactoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is influenced by the molecular mechanisms related to the expression and modulation of critical genes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malvidin 3-galactoside can be synthesized through the glycosylation of malvidin with galactose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the anthocyanin structure .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as red grapes and certain flowers. The extraction process includes steps like maceration, filtration, and purification to isolate the anthocyanin. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Malvidin 3-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Malvidin 3-galactoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Malvidin 3-galactoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQTDZNOHRWLI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O12+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malvidin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30113-37-2
Record name Malvidin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name Malvidin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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